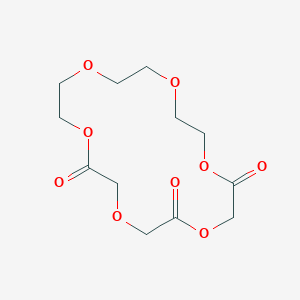
1,4,7,10,13,16-Hexaoxacyclooctadecane-2,5,9-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
1,4,7,10,13,16-Hexaoxacyclooctadecane-2,5,9-trione can be synthesized through a modified Williamson ether synthesis in the presence of a templating cation . The reaction involves the following steps:
- Reacting triethylene glycol with triethylene glycol dichloride in the presence of potassium hydroxide as a base .
- The mixture is then heated to 800°C for 15 hours and slowly cooled to room temperature .
Industrial production methods often involve the oligomerization of ethylene oxide .
Analyse Chemischer Reaktionen
1,4,7,10,13,16-Hexaoxacyclooctadecane-2,5,9-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, often catalyzed by phase-transfer catalysts.
Substitution: Substitution reactions involving this compound typically use common reagents such as sodium borohydride and potassium hydroxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,4,7,10,13,16-Hexaoxacyclooctadecane-2,5,9-trione has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,4,7,10,13,16-Hexaoxacyclooctadecane-2,5,9-trione involves its ability to form stable complexes with cations. The compound’s macrocyclic structure allows it to encapsulate cations, stabilizing them through electrostatic interactions . This ionophoric property makes it useful in various applications, including catalysis and ion transport studies .
Vergleich Mit ähnlichen Verbindungen
1,4,7,10,13,16-Hexaoxacyclooctadecane-2,5,9-trione is unique due to its specific macrocyclic structure and ionophoric properties. Similar compounds include:
15-Crown-5: A smaller crown ether with five oxygen atoms in its ring structure.
12-Crown-4: An even smaller crown ether with four oxygen atoms.
24-Crown-8: A larger crown ether with eight oxygen atoms.
These similar compounds differ in their ring size and the number of oxygen atoms, which affects their ability to complex with different cations.
Eigenschaften
CAS-Nummer |
79687-36-8 |
|---|---|
Molekularformel |
C12H18O9 |
Molekulargewicht |
306.27 g/mol |
IUPAC-Name |
1,4,7,10,13,16-hexaoxacyclooctadecane-2,5,9-trione |
InChI |
InChI=1S/C12H18O9/c13-10-7-18-8-11(14)21-9-12(15)20-6-4-17-2-1-16-3-5-19-10/h1-9H2 |
InChI-Schlüssel |
UAHFLOMSIGDBPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOC(=O)COC(=O)COCC(=O)OCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


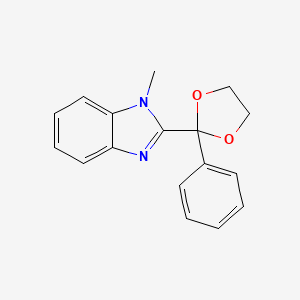
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14439952.png)
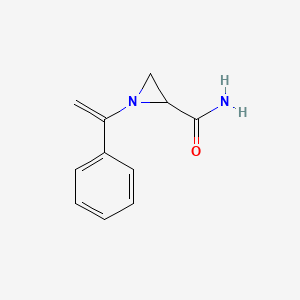
![Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate](/img/structure/B14439966.png)
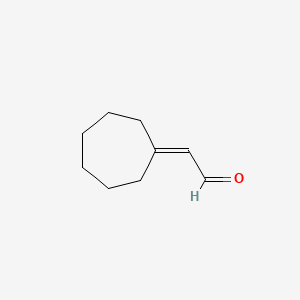
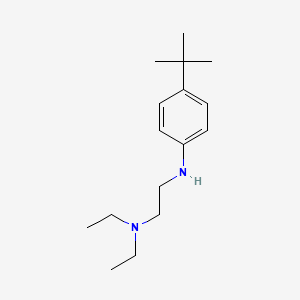
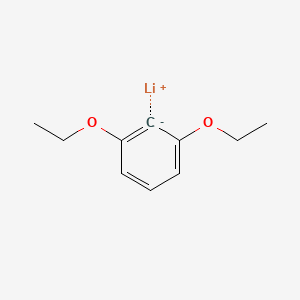

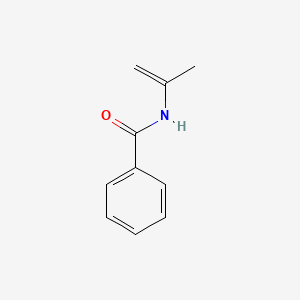
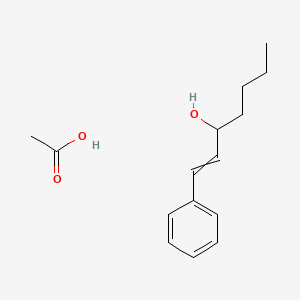
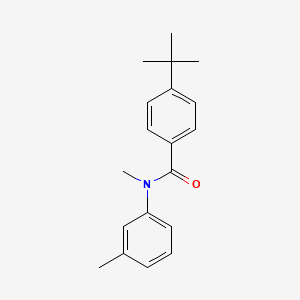
![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)
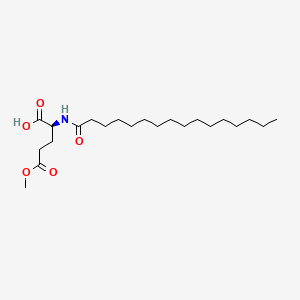
![7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine](/img/structure/B14440042.png)
